molecular formula C18H18N4O6 B5443356 ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate

ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate

Cat. No.: B5443356
M. Wt: 386.4 g/mol
InChI Key: ASTSEMDCISWGNP-JCVFKXLGSA-N
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Description

Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dinitroaniline derivative, followed by the formation of the carbonimidoyl intermediate. The final step involves the esterification reaction to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate can be compared with other nitroaniline derivatives and carbonimidoyl compounds.
  • Similar compounds might include other esters with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c1-5-28-18(23)15(8-6-7-12(2)3)13(4)19-20-16-10-9-14(21(24)25)11-17(16)22(26)27/h8-11,20H,2,5H2,1,3-4H3/b15-8-,19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTSEMDCISWGNP-JCVFKXLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC#CC(=C)C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C#CC(=C)C)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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